2-(3-Methoxy-piperidin-1-yl)-ethylamine
CAS No.: 911300-67-9
Cat. No.: VC3281444
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 911300-67-9 |
|---|---|
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2-(3-methoxypiperidin-1-yl)ethanamine |
| Standard InChI | InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3 |
| Standard InChI Key | YLFKHSSCRULOOM-UHFFFAOYSA-N |
| SMILES | COC1CCCN(C1)CCN |
| Canonical SMILES | COC1CCCN(C1)CCN |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(3-Methoxy-piperidin-1-yl)-ethylamine features a piperidine ring as its core structural component, with a methoxy group (-OCH₃) at the carbon-3 position and an ethylamine chain (-CH₂CH₂NH₂) extending from the nitrogen at position 1. This structure shares similarities with other piperidine derivatives found in pharmaceutical research, though it differs notably from compounds like 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride in the position and nature of its substituents.
The molecular structure can be represented using the following key identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O |
| Expected Molecular Weight | Approximately 158.24 g/mol |
| Structural Features | Piperidine ring, methoxy group, ethylamine chain |
Unlike 2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine (CAS: 889939-86-0), our target compound lacks the phenyl ring and has the methoxy group directly on the piperidine ring rather than on a phenyl substituent.
Physical Properties
While specific experimental data for 2-(3-Methoxy-piperidin-1-yl)-ethylamine is limited in the available literature, its physical properties can be predicted based on similar compounds:
| Property | Expected Characteristics |
|---|---|
| Physical State | Likely a colorless to pale yellow liquid or crystalline solid at room temperature |
| Solubility | Likely soluble in polar organic solvents (ethanol, methanol, chloroform) |
| Boiling Point | Estimated to be >200°C at atmospheric pressure |
| pH in Solution | Basic due to the presence of amine groups |
The compound would likely form salts readily with acids due to the presence of two basic nitrogen atoms - one in the piperidine ring and one in the terminal primary amine.
Chemical Reactivity
2-(3-Methoxy-piperidin-1-yl)-ethylamine possesses multiple reactive sites that influence its chemical behavior:
The primary amine group (-NH₂) can participate in numerous reactions typical of primary amines, including nucleophilic substitution, condensation with aldehydes/ketones, and amide formation. This reactivity pattern is similar to that observed in related compounds with terminal amine groups.
The tertiary amine of the piperidine ring can act as a base and nucleophile, though it is less reactive than the primary amine due to steric hindrance. The methoxy group provides additional functionality that can be modified through various synthetic transformations.
Synthesis Methods
Nucleophilic Substitution Approach
A viable synthetic route might involve the reaction of 3-methoxypiperidine with a protected 2-bromoethylamine or similar electrophile, followed by deprotection of the amine group. This approach parallels methods used for the synthesis of other substituted pyridines and piperidines .
Reductive Amination
Another potential approach involves reductive amination between 3-methoxypiperidine and an appropriate aldehyde, followed by reduction of the resulting imine. This method has been employed for similar nitrogen-containing heterocycles as described in synthetic literature .
Reaction Conditions
Based on established procedures for similar compounds, the synthesis would typically require:
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvents | Anhydrous THF, methanol, or dichloromethane |
| Temperature | Room temperature to reflux (depending on specific step) |
| Catalysts | Transition metal catalysts may be required for certain steps |
| Purification | Column chromatography, recrystallization |
The reaction conditions would need careful optimization to enhance yield and selectivity, particularly to minimize side reactions at the multiple reactive sites present in the molecule.
Related Compounds and Structural Analogues
Comparison with Similar Piperidine Derivatives
Several compounds in the available literature share structural similarities with 2-(3-Methoxy-piperidin-1-yl)-ethylamine:
These structural differences would significantly impact pharmacological properties, binding affinities, and chemical reactivity. The position of the methoxy group on the piperidine ring (position 3) in our target compound would confer different electronic and steric properties compared to compounds with substituents at other positions.
Structure-Activity Relationships
The precise position of substituents on the piperidine ring can dramatically influence biological activity. For instance, compounds with methoxy groups at different positions on aromatic or heterocyclic rings often show varying biological activities due to differences in their interaction with target receptors or enzymes.
The ethylamine chain provides a flexible linker that can adopt multiple conformations, potentially allowing the molecule to adapt to binding pockets in biological targets. This feature is seen in several bioactive piperidine derivatives used in pharmaceutical research.
Biological Activity
| Potential Activity | Structural Basis | Comparable Compounds |
|---|---|---|
| Neurotransmitter modulation | Piperidine core | 2-(1-Methyl-piperidin-3-yl)-ethylamine derivatives |
| Receptor binding | Ethylamine chain | Various piperidine-containing pharmaceuticals |
| Enzyme inhibition | Methoxy substituent | Methoxylated heterocycles in medicinal chemistry |
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